
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of acridine and has been synthesized using different methods.
作用機序
The exact mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has various biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antioxidant and antimicrobial properties.
実験室実験の利点と制限
One of the advantages of using 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate in lab experiments is its potential to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for the research of 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an antimicrobial and antioxidant agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
合成法
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can be synthesized using different methods. One of the most common methods is the reaction of 9-acridinecarboxylic acid with 2-naphthylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is then reduced using sodium borohydride or lithium aluminum hydride to obtain the desired compound.
科学的研究の応用
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antimicrobial and antioxidant properties.
特性
製品名 |
2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate |
|---|---|
分子式 |
C26H21NO3 |
分子量 |
395.4 g/mol |
IUPAC名 |
(2-naphthalen-2-yl-2-oxoethyl) 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C26H21NO3/c28-24(19-14-13-17-7-1-2-8-18(17)15-19)16-30-26(29)25-20-9-3-5-11-22(20)27-23-12-6-4-10-21(23)25/h1-3,5,7-9,11,13-15H,4,6,10,12,16H2 |
InChIキー |
YMHCDXQMONSKBG-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
正規SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



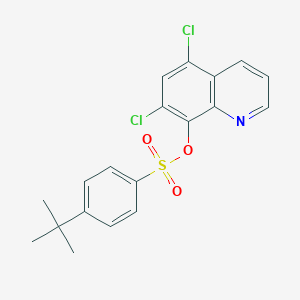

![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)
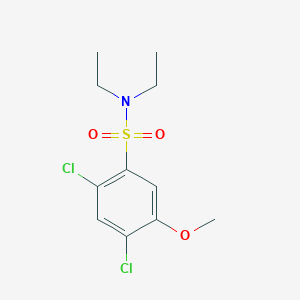
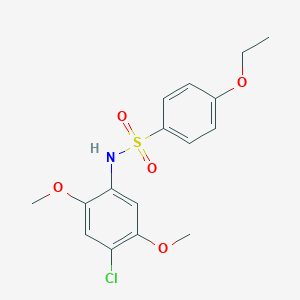
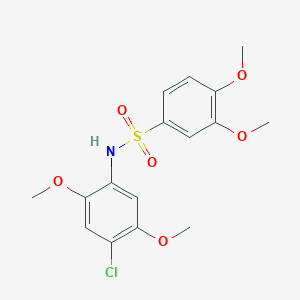
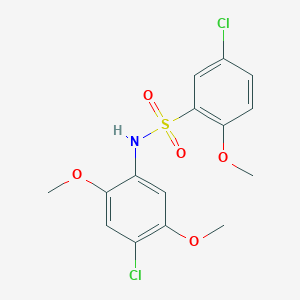
![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)




